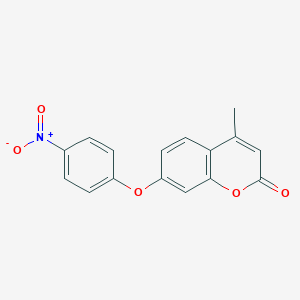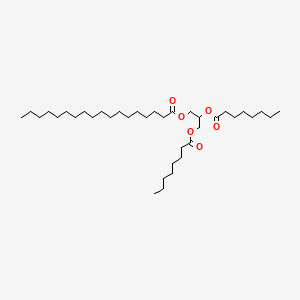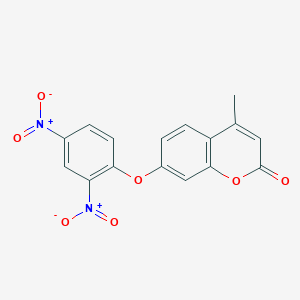![molecular formula C18H17N3O5 B3026194 2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione CAS No. 69408-75-9](/img/structure/B3026194.png)
2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione
Overview
Description
Antiviral Properties of Benzo[de]isoquinoline-1,3-diones
The study of benzo[de]isoquinoline-1,3-diones has revealed their potential as antiviral agents. Specifically, derivatives such as 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione and 5-nitro-2-[2-(1-pyrrolidine)-ethyl]-benzo[de]isoquinoline-1,3-dione have demonstrated inhibitory effects on the replication of herpes simplex and vaccinia viruses in chick embryo cell cultures. These compounds, however, did not show virucidal effects and had no impact on the replication of influenza and Sindbis viruses. The antiviral activity was found to be time-related, and in vivo studies on rabbits indicated that these compounds could prevent or reduce the severity of ocular and dermal infections caused by vaccinia virus .
Synthesis of Isoquinoline Derivatives
Isoquinoline derivatives have been synthesized through various reactions involving (Z)-4-(1,3-diphenylpyrazol-4-yl)isochromene-1,3-dione with different reactants such as hydrazides, primary amines, diamines, and other amino-functionalized compounds. The synthesized isoquinoline derivatives were characterized using infrared, 1H NMR, and mass spectra, providing a range of compounds with potential biological activities .
Molecular Structure of Benzo[de]isoquinoline Derivatives
The molecular structure of 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione, a related compound, was determined using single-crystal X-ray crystallography. This compound was obtained from a photochemical reaction and characterized by 1H NMR, IR, and MS spectra. The crystal structure was found to belong to the monoclinic space group P21/n, with specific cell parameters detailed in the study .
Physical and Chemical Properties of Morpholinium Nitrobenzoates
Morpholinium nitrobenzoates, which share structural similarities with the compound of interest, have been studied for their physical and chemical properties. For instance, morpholinium 2-chloro-4-nitrobenzoate crystallizes in a non-centrosymmetric space group, with cations and anions connected by N-H...O hydrogen bonds forming a helical chain. Other derivatives, such as morpholinium 2-chloro-5-nitrobenzoate and morpholinium 4-chloro-3-nitrobenzoate, crystallize in a centrosymmetric space group and are held together by N-H...O hydrogen bonds to form a centrosymmetric ring. These structural details contribute to the understanding of how similar compounds may interact and form stable structures .
Scientific Research Applications
Synthesis and Reactivity
The compound 2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione belongs to the chemical class of isoquinoline derivatives. These compounds are known for their diverse reactivity and potential applications in various fields of chemical research. For instance, isoquinoline derivatives have been synthesized through reactions involving different starting materials and conditions, highlighting their versatile reactivity and potential utility in developing new chemical entities. For example, solvation has been shown to control reaction paths and gel formation in similar imide derivatives, indicating the role of solvent in determining the products and properties of the synthesized compounds (Singh & Baruah, 2008).
Chemosensor Development
Isoquinoline derivatives have also been explored for their potential in developing chemosensor systems. These systems can detect specific chemical species, indicating applications in analytical chemistry and environmental monitoring. New derivatives of the benzo[de]isoquinoline-1,3-dione system, similar to the compound , have been synthesized and shown to exhibit high chemosensor selectivity in the determination of anions (Tolpygin et al., 2012).
Antiviral Research
Interestingly, some benzo[de]isoquinoline-diones have been studied for their antiviral properties. For example, derivatives similar to the compound have shown inhibitory activity against herpes simplex and vaccinia viruses, suggesting potential applications in antiviral research and therapy development (GARCIA-GANCEDO et al., 1979).
Advanced Material Science
The unique structural features of isoquinoline derivatives lend themselves to applications in material science, such as the development of novel photoinitiators for polymerization processes. Certain amino and nitro substituted benzo[de]isoquinoline derivatives have been shown to act as versatile photoinitiators, absorbing light across a wide spectrum and initiating polymerization under various conditions. This panchromatic behavior and high efficiency make them suitable for applications in advanced material synthesis and 3D printing technologies (Xiao et al., 2015).
properties
IUPAC Name |
2-(2-morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-17-14-3-1-2-12-10-13(21(24)25)11-15(16(12)14)18(23)20(17)5-4-19-6-8-26-9-7-19/h1-3,10-11H,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBIIGAYEJQXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)




![N-[2-[[[(4-methoxyphenyl)amino]thioxomethyl]amino]ethyl]-2-methylene-3-oxo-olean-12-en-28-amide](/img/structure/B3026121.png)

![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)
![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)

![N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026131.png)
![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)
![N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide](/img/structure/B3026133.png)
